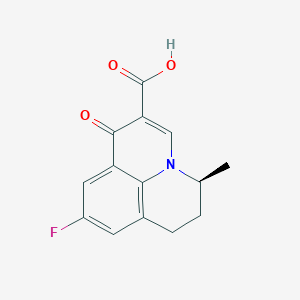

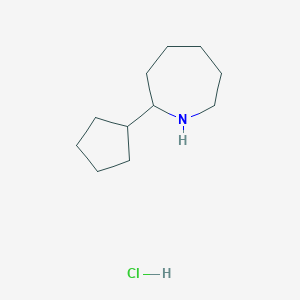

![molecular formula C13H18ClNO2 B121563 3-[(3-氯-5-乙氧基-4-甲氧基苯基)甲基]氮杂环丁烷 CAS No. 937618-77-4](/img/structure/B121563.png)

3-[(3-氯-5-乙氧基-4-甲氧基苯基)甲基]氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

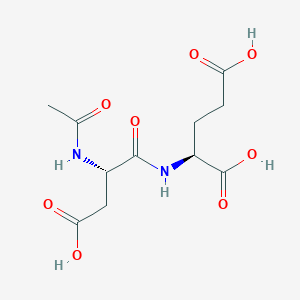

The compound 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine is a member of the azetidine class, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of interest due to their presence in various biologically active compounds and their utility in organic synthesis.

Synthesis Analysis

The synthesis of azetidines can be approached through various methods. For instance, the synthesis of 3,3-dichloroazetidines is achieved by reacting N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further treated to yield the azetidine derivatives . Another method involves the reduction of 4-aryl-3,3-dichloro-2-azetidinones with monochloroalane, followed by a ketene-imine [2 + 2] cycloaddition . Additionally, azetidinones can be synthesized from azomethine derivatives, which are obtained by condensation of aromatic aldehydes with perimidine-1-acetic acid hydrazide .

Molecular Structure Analysis

The molecular structure of azetidines can be complex, with substituents on the azetidine ring influencing the overall shape and reactivity of the molecule. For example, the X-ray structural investigation of azetidinones reveals that these compounds can crystallize in a monoclinic system, with specific space groups and cell dimensions . The solid-state structure can differ from the solution structure, as evidenced by NMR studies.

Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. The reactivity of 3,3-dichloroazetidines with bases has been studied, showing that they can yield aziridines by ring contraction or aroylaziridines through hydrolysis and ring closure of intermediate compounds . The reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes, demonstrating the potential for halogen exchange reactions . Furthermore, the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement has been reported, providing insights into the reaction mechanism and expanding the synthetic utility of azetidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their molecular structure and substituents. For example, the binding affinities of 3-aryl-3-arylmethoxy-azetidines at dopamine and serotonin transporters can be modulated by the substitution pattern on the aryl rings, indicating the importance of molecular design in targeting biological receptors . The reactivity of azetidines with different reagents and under various conditions can lead to a range of products, showcasing the versatility of these compounds in synthetic applications .

科学研究应用

合成和反应性研究: Dejaegher 等人 (2002) 的一项研究调查了 2-芳基-3,3-二氯氮杂环丁烷的合成,这是一类氮杂杂环化合物。该研究详细阐述了这些氮杂环丁烷的反应性,包括 2-氮杂环乙烯的生成,这是一种中间应变杂环烯胺。这项研究重点介绍了氮杂环丁烷衍生物的合成途径和化学行为 (Dejaegher、Mangelinckx 和 de Kimpe,2002)。

氮杂环丁烷衍生物的抗氧化潜力: Nagavolu 等人 (2017) 的一项研究重点是合成衍生自苯基脲衍生物的席夫碱和氮杂环丁烷。该研究评估了它们的体外抗氧化活性,表明某些氮杂环丁烷化合物表现出显着的抗氧化作用 (Nagavolu、Velusamy、Chechugari 和 Yalavarthi,2017)。

抗癌活性: Parmar 等人 (2021) 的研究调查了带有氮杂环丁烷部分的硫脲化合物及其抗癌活性。他们发现,某些氮杂环丁烷衍生物对各种人类癌细胞系表现出有效的抗癌作用,表明它们作为新型抗肿瘤剂的潜力 (Parmar 等人,2021)。

功能化氮杂环丁烷的合成: Duréault 等人 (1993) 的一项研究探讨了均手性氮杂环丁烷和氮杂环丁烷-2-羧酸酯的合成。这项研究对于开发适当功能化的氮杂环丁烷化合物具有重要意义 (Duréault、Portal、Carreaux 和 Depezay,1993)。

GABA 摄取抑制剂: Faust 等人 (2010) 研究了氮杂环丁烷衍生物作为 GABA 摄取抑制剂,探索了它们在这一作用中的潜力。他们的研究包括生物学评估和构效关系分析,表明氮杂环丁烷衍生物可以在调节 GABA 摄取中发挥作用 (Faust、Hüfner、Pabel 和 Wanner,2010)。

抗病毒活性: Zoidis 等人 (2003) 合成了各种氮杂环丁烷衍生物并测试了它们对甲型流感的抗病毒活性。他们的研究结果表明,某些氮杂环丁烷化合物具有有效的抗病毒特性,这可能有利于开发新的抗病毒药物 (Zoidis 等人,2003)。

安全和危害

属性

IUPAC Name |

3-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-3-17-12-6-9(4-10-7-15-8-10)5-11(14)13(12)16-2/h5-6,10,15H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVDBAICVSVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CC2CNC2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588369 |

Source

|

| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |

CAS RN |

937618-77-4 |

Source

|

| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

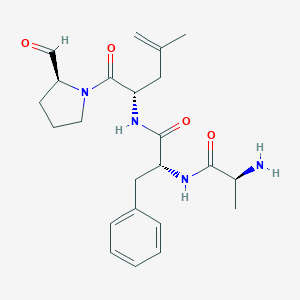

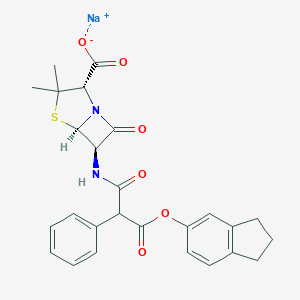

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)

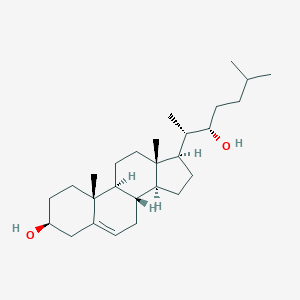

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)